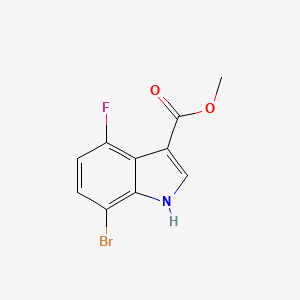

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate

Description

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate is a halogenated indole derivative with bromine and fluorine substituents at positions 7 and 4, respectively, and a methyl ester group at position 3. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, often serving as intermediates in drug synthesis. This analysis will focus on comparisons with structurally related indole carboxylates, emphasizing substituent effects on physicochemical properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-6(11)2-3-7(12)8(5)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGHWVIUKRIUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C(C=CC(=C12)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Phenylhydrazine Preparation :

-

Cyclization :

-

Esterification :

Optimization Data

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 120–140°C | 65–72 |

| Acid Catalyst | PPA | 68 |

| Reaction Time | 6–8 hours | 70 |

Key Challenges : Competing bromine displacement during cyclization reduces regioselectivity. Using bulky solvents like toluene minimizes side reactions.

Vilsmeier-Haack Formylation Followed by Oxidation and Esterification

This method introduces the carboxylate group via formylation, oxidation, and esterification, offering better control over the 3-position substituent.

Stepwise Synthesis

-

Vilsmeier-Haack Formylation :

-

Oxidation to Carboxylic Acid :

-

Esterification :

Comparative Efficiency

| Step | Reagents | Yield (%) |

|---|---|---|

| Formylation | DMF, POCl₃ | 85 |

| Oxidation | KMnO₄, H₂SO₄ | 78 |

| Esterification | SOCl₂, MeOH | 92 |

Advantage : High purity (>95%) is achievable via column chromatography (hexane/EtOAc).

Nucleophilic Aromatic Substitution on Pre-Functionalized Indoles

Regioselective halogenation of pre-formed indole derivatives is critical for installing bromine and fluorine atoms.

Bromination-Fluorination Sequence

Reaction Conditions

| Step | Conditions | Selectivity |

|---|---|---|

| Bromination | NBS, CCl₄, UV | 7-position |

| Fluorination | Selectfluor®, MeCN | 4-position |

Note : Bromination must precede fluorination to avoid deactivation of the aromatic ring.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Transition-metal catalysis enables modular synthesis, particularly for structurally complex analogs.

Suzuki-Miyaura Coupling

Key Parameters

| Catalyst | Ligand | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 100°C | 85 |

| PdCl₂(dppf) | BINAP | 80°C | 78 |

Limitation : Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Fischer Indole | Low cost, one-pot synthesis | Low regioselectivity | Industrial |

| Vilsmeier-Haack | High purity, controlled functionalization | Multi-step, time-consuming | Lab-scale |

| Nucleophilic Substitution | Regioselective halogenation | Harsh conditions (UV, toxic reagents) | Pilot-scale |

| Cross-Coupling | Modular, versatile | High catalyst cost | Lab-scale |

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate serves as a crucial building block for synthesizing more complex indole derivatives. These derivatives are significant in pharmaceutical and agrochemical development due to their biological activity and structural diversity. The compound can undergo various chemical modifications, enhancing its utility in synthetic organic chemistry.

2. Biology:

In biological research, this compound is utilized to study enzyme inhibition and cell signaling pathways. Its structural similarity to biologically active indoles allows it to interact with specific enzymes, potentially modulating their activity. For instance, research indicates that this compound can inhibit certain kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .

3. Medicine:

The therapeutic potential of this compound is under investigation for various conditions, including cancer and microbial infections. Studies have shown that it can induce apoptosis in cancer cell lines and exhibit antimicrobial properties against certain pathogens . Its mechanism of action often involves mimicking natural substrates, thereby blocking active sites on enzymes critical for disease progression.

4. Industrial Applications:

In industry, this compound is used in the synthesis of dyes and pigments due to its unique chemical structure that allows for vibrant coloration properties. Additionally, it finds applications in producing other industrial chemicals, leveraging its reactivity and functional groups .

Case Studies

Case Study 1: Cancer Research

A study conducted on the effects of this compound on MCF cancer cells demonstrated significant reductions in cell viability and increased markers of apoptosis. This highlights its potential as an anticancer agent through targeted enzyme inhibition .

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated enhanced antibacterial activity compared to non-halogenated indoles, suggesting that halogen substitution may improve bioactivity .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are selected for comparison based on halogenation patterns, ester/carboxylic acid functionalities, and substituent positions:

Key Observations:

Substituent Position and Reactivity :

- The position of halogens significantly impacts electronic properties. For example, bromine at position 7 (as in the target compound) vs. position 4 (CAS 1360891-83-3) alters steric and electronic effects on the indole core. Fluorine at position 4 may enhance electron-withdrawing effects compared to position 5 (as in compounds), influencing reactivity in cross-coupling reactions .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) are typically more lipophilic than carboxylic acids (e.g., 7-chloro-3-methyl derivative in ), affecting solubility and bioavailability.

Synthetic Applications: Ethyl-5-fluoroindole-2-carboxylate derivatives are used to synthesize amides via nucleophilic substitution (e.g., with benzophenone amines), yielding products with high melting points (249–250°C) and moderate yields (37.5%) . Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS 1360891-83-3) is likely a precursor for Suzuki-Miyaura couplings due to its bromine substituent, though specific reaction data are unavailable .

Physical Properties :

- Melting points for indole carboxamides (e.g., 249–250°C ) are higher than those of ester derivatives, reflecting stronger intermolecular forces in amides.

- Chromatographic behavior (Rf values) varies with substituent polarity; e.g., ethyl-5-fluoroindole-2-carboxylate derivatives exhibit Rf = 0.67 in CHCl₃/MeOH (94:6) .

Data Gaps and Limitations

- Absence of Target Compound : Direct data for methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate are lacking; comparisons rely on positional isomers (e.g., 4-bromo-7-fluoro analog) and structural analogs.

Biological Activity

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a bromine atom at the 7-position and a fluorine atom at the 4-position of the indole ring. The presence of these halogens, along with the carboxylate group, enhances its reactivity and binding affinity to various biological targets. Its chemical formula is with a molecular weight of approximately 258.05 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by mimicking natural substrates and blocking active sites, thereby modulating cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological processes, such as kinases.

- Receptor Interaction : It may bind to specific receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, it has shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .

- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

What are the optimal synthetic routes for Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential halogenation and esterification. For bromination, N-bromosuccinimide (NBS) in acetic acid is effective for introducing bromine at position 7, while fluorination at position 4 may employ KF or Selectfluor under controlled temperatures (40–60°C) . Esterification of the carboxylic acid precursor with methanol and a catalyst like H₂SO₄ completes the synthesis. Key variables include solvent choice (e.g., DMF for polar intermediates) and reaction time—prolonged heating can degrade halogenated intermediates. Purification via column chromatography (hexane/ethyl acetate gradients) and characterization by (e.g., δ 8.2–8.4 ppm for indole H-2) and (e.g., 160–165 ppm for carboxylate carbonyl) are critical .

How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : identifies substituent positions: aromatic protons at positions 5 and 6 appear as doublets (J ≈ 8–10 Hz), while fluorine’s deshielding effect downfield-shifts adjacent protons. confirms fluorination (δ –110 to –120 ppm).

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., C₁₀H₇BrFNO₂ requires [M+H]⁺ = 272.96) verifies molecular formula .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement. Heavy atoms (Br, F) enhance diffraction quality, and hydrogen bonding patterns (e.g., N–H⋯O=C interactions) stabilize crystal packing .

Advanced Research Questions

How do electronic effects of bromine (7-position) and fluorine (4-position) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Bromine’s electron-withdrawing effect activates the indole ring for Suzuki-Miyaura couplings (e.g., with arylboronic acids at 80°C, Pd(PPh₃)₄ catalyst), while fluorine’s inductive effect deactivates position 4, directing reactions to position 2 or 4. Competitive inhibition studies using analogues (e.g., methyl 4-fluoro-indole-3-carboxylate) show reduced reactivity at fluorinated sites, confirmed by HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

What strategies resolve contradictions in biological activity data between this compound and its structural analogues?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values against analogues (e.g., ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate) in enzyme assays (e.g., kinase inhibition). Fluorine at position 4 may enhance membrane permeability, while bromine at 7 improves target binding affinity .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with protein targets (e.g., COX-2). Bromine’s van der Waals interactions in hydrophobic pockets may explain potency differences .

How can researchers optimize crystallization conditions for X-ray studies of halogenated indole derivatives?

Methodological Answer:

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., DCM/methanol) to exploit halogen bonding (Br⋯O/N interactions).

- Cryoprotection : For low-temperature data collection, use glycerol or ethylene glycol.

- SHELXL Refinement : Apply TWIN and BASF commands for twinned data. Fluorine’s high electron density aids in resolving disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.